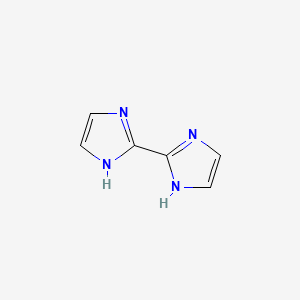

2,2'-Biimidazole

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522950. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-(1H-imidazol-2-yl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c1-2-8-5(7-1)6-9-3-4-10-6/h1-4H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZUHIVLOSAPWDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197715 | |

| Record name | 2,2'-Biimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

492-98-8 | |

| Record name | 2,2′-Biimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=492-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Biimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Biimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Biimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-bi-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-BIIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WEZ56MM6EC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 2,2'-Biimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental chemical properties of 2,2'-Biimidazole (H₂biim). It is a versatile heterocyclic compound that serves as a crucial building block in coordination chemistry, materials science, and medicinal chemistry. This document consolidates structural, spectroscopic, and physicochemical data, alongside detailed experimental protocols. Visual representations of its synthesis, tautomeric forms, and coordination behavior are provided to facilitate a deeper understanding of its chemical nature.

Introduction

This compound, with the chemical formula C₆H₆N₄, is a bicyclic aromatic compound composed of two imidazole (B134444) rings linked by a carbon-carbon single bond. Its structure offers a rich chemical landscape, featuring two acidic N-H protons and two basic pyridinic nitrogen atoms. This unique arrangement makes it an excellent chelating ligand for a wide array of metal ions, a hydrogen bond donor and acceptor, and a precursor for various functional materials. Its derivatives and metal complexes exhibit interesting photoluminescent and catalytic properties, making it a molecule of significant interest in both academic and industrial research.[1][2]

Physicochemical Properties

This compound is typically a light yellow to brown crystalline powder.[2] A summary of its key physicochemical properties is presented in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆N₄ | [2] |

| Molecular Weight | 134.14 g/mol | [2] |

| Melting Point | >350 °C | [2] |

| Boiling Point (Predicted) | 455.5 ± 28.0 °C | [2] |

| Density (Predicted) | 1.371 ± 0.06 g/cm³ | [2] |

| Appearance | Light yellow to brown powder/crystal | [2] |

Table 2: Acidity and Spectroscopic Data for this compound

| Parameter | Value | Conditions | Reference(s) |

| pKa₁ | 5.01 | 25 °C, μ= 0.3 | [2] |

| UV-Vis λmax | 274 nm | In HCl (aq) | [2] |

Table 3: Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Methanol | Soluble | [2] |

| Water | Soluble | [2] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |

| Acetone (B3395972) | Sparingly Soluble | Inferred from washing step in synthesis[2] |

| Chloroform | Insoluble | Inferred from general properties of similar compounds |

| Dichloromethane | Insoluble | Inferred from general properties of similar compounds |

Structural Properties and Tautomerism

The molecular structure of this compound is characterized by two planar imidazole rings connected at their 2-positions. The single bond connecting the rings allows for rotational freedom, leading to different conformations. In the solid state, it often adopts a trans-planar conformation, which is stabilized by intermolecular hydrogen bonding.

A key feature of this compound is its prototropic tautomerism. The protons on the pyrrolic nitrogens can migrate to the pyridinic nitrogens of the adjacent ring, leading to different tautomeric forms. This dynamic equilibrium is influenced by the solvent, temperature, and pH.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy

The NMR spectra of this compound are relatively simple due to the molecule's symmetry in its common tautomeric form.

-

¹H NMR (DMSO-d₆): The spectrum typically shows two main signals: one for the N-H protons, which is usually broad and downfield due to hydrogen bonding and exchange, and signals for the C-H protons on the imidazole rings.

-

¹³C NMR (DMSO-d₆): The spectrum will show signals for the carbon atoms of the imidazole rings. The chemical shifts are influenced by the nitrogen atoms and the electronic environment.

Note: Detailed, unambiguously assigned NMR data for the parent compound is not consistently available across the literature. Spectra are often presented for derivatives or complexes.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by several key absorption bands:

-

N-H Stretching: A broad band in the region of 3200-2500 cm⁻¹ is characteristic of the N-H stretching vibrations, broadened by strong intermolecular hydrogen bonding.[3]

-

C=N and C=C Stretching: Bands in the 1550-1400 cm⁻¹ region are attributed to the stretching vibrations of the C=N and C=C bonds within the imidazole rings.

-

Ring Vibrations: A series of bands between 1300 cm⁻¹ and 1000 cm⁻¹ correspond to various in-plane ring deformation modes.

-

C-H Bending: Out-of-plane C-H bending vibrations typically appear in the 900-700 cm⁻¹ region.

UV-Visible and Fluorescence Spectroscopy

This compound exhibits absorption in the UV region, with a maximum absorption (λmax) at approximately 274 nm in acidic aqueous solution.[2] Upon excitation, it can exhibit fluorescence, although the quantum yield and emission wavelength are highly dependent on the solvent and substitution on the imidazole rings. Many of its metal complexes and derivatives are known for their photoluminescent properties.[1][2]

Coordination Chemistry

As a bidentate N,N'-chelating ligand, this compound readily forms stable complexes with a wide range of transition metal ions, including iron, cobalt, nickel, copper, and zinc.[4][5][6] It can coordinate as a neutral molecule (H₂biim), a monoanion (Hbiim⁻), or a dianion (biim²⁻), leading to a diverse array of coordination architectures.

Experimental Protocols

Synthesis of this compound from Glyoxal (B1671930) and Ammonium (B1175870) Acetate (B1210297)

This protocol is adapted from a common and relatively high-yield synthetic method.[2]

Materials:

-

Ammonium acetate

-

40% aqueous glyoxal solution

-

Distilled water

-

Acetone

-

Aqueous ammonia

Procedure:

-

In a suitable reaction vessel equipped with a stirrer, add 1092 g (14.2 mol) of ammonium acetate to 120 ml of distilled water.

-

Heat the slurry to 40 °C with vigorous stirring.

-

Slowly add 500 g of a 40 wt% aqueous glyoxal solution (3.45 mol) dropwise to the slurry over a period of three hours. Maintain vigorous stirring throughout the addition.

-

After the addition is complete, continue to stir the reaction mixture for an additional hour at room temperature.

-

Neutralize the reaction mixture to a pH of 5-7 by adding aqueous ammonia.

-

Filter the resulting brown solid.

-

Wash the solid alternately with 500 ml of acetone and 500 ml of distilled water several times.

-

Dry the product to obtain this compound.

Characterization Methods

-

NMR Spectroscopy: Prepare a solution of this compound in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer.

-

FTIR Spectroscopy: Prepare a KBr pellet containing a small amount of the sample or use an ATR-FTIR spectrometer to obtain the infrared spectrum.

-

UV-Vis Spectroscopy: Prepare a dilute solution of the sample in a suitable solvent (e.g., 0.1 M HCl). Record the absorption spectrum using a UV-Vis spectrophotometer, scanning from approximately 200 to 400 nm.

-

Fluorescence Spectroscopy: Using the same solution as for UV-Vis, excite the sample at its absorption maximum (or another appropriate wavelength) and record the emission spectrum.

Thermal Stability

While specific thermogravimetric analysis (TGA) data for the parent this compound is not widely reported, its high melting point of over 350 °C suggests significant thermal stability.[2] Studies on its derivatives, such as energetic materials, indicate that the biimidazole core is a robust scaffold, with decomposition temperatures being largely influenced by the nature of the substituents.[7]

Applications

The unique chemical properties of this compound make it a valuable compound in several fields:

-

Coordination Chemistry: As a versatile ligand, it is used to construct metal-organic frameworks (MOFs), coordination polymers, and discrete metal complexes with applications in catalysis, magnetism, and gas storage.[4][5][6]

-

Materials Science: It serves as a monomer or cross-linking agent in the synthesis of polymers with interesting electronic and photophysical properties, including fluorescent sensors.[1][2]

-

Drug Development: The biimidazole scaffold is present in some biologically active molecules, and its ability to coordinate to metal ions is relevant in the study of metalloenzymes and the design of potential inhibitors.

Conclusion

This compound is a molecule with a rich and diverse chemistry. Its structural features, including prototropic tautomerism and its ability to act as a versatile chelating ligand, have made it a subject of extensive research. This guide has summarized its fundamental chemical properties, provided key experimental protocols, and visualized important chemical concepts to serve as a valuable resource for researchers in chemistry and drug development. Further exploration of its derivatives and metal complexes will undoubtedly continue to uncover novel applications and expand our understanding of this important heterocyclic compound.

References

- 1. asianpubs.org [asianpubs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Cobalt 2,2′-biimidazole complexes co-crystallised with di-acids — synthesis, structure and quantum chemical calculations - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure and Bonding of 2,2'-Biimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Biimidazole is a heterocyclic organic compound that has garnered significant interest in coordination chemistry, materials science, and medicinal chemistry due to its versatile ligating ability, unique photophysical properties, and biological activity. This technical guide provides a comprehensive overview of the synthesis, structure, and bonding characteristics of this compound, supported by quantitative data from crystallographic and spectroscopic studies. Detailed experimental protocols and visualizations are included to facilitate a deeper understanding and practical application of this important molecule.

Synthesis of this compound

The most common and historically significant method for synthesizing this compound is the Debus-Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (in this case, another equivalent of glyoxal (B1671930) which gets oxidized), and ammonia. A modified and more practical approach utilizes an ammonium (B1175870) salt in an aqueous medium.

Experimental Protocol: Synthesis from Glyoxal and Ammonium Acetate (B1210297)

This protocol is adapted from a reported synthetic method.[1]

Materials:

-

Glyoxal (40 wt. % solution in water)

-

Ammonium acetate

-

Glacial acetic acid

-

Ammonium hydroxide (B78521) (for pH adjustment)

-

Deionized water

-

Acetone

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ammonium acetate in glacial acetic acid.

-

To this solution, add the 40 wt. % aqueous solution of glyoxal dropwise over a period of 1-2 hours while maintaining the temperature at approximately 60-70 °C.

-

After the addition is complete, heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Neutralize the mixture by the slow addition of ammonium hydroxide until a pH of 7-8 is reached.

-

Collect the resulting precipitate by vacuum filtration and wash it sequentially with cold deionized water and acetone.

-

The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol (B145695) or by sublimation to yield a light tan to off-white crystalline solid.

Molecular Structure and Crystallography

The solid-state structure of this compound has been extensively studied by X-ray crystallography. The molecule consists of two imidazole (B134444) rings connected by a C-C single bond.

Crystal System and Space Group

This compound crystallizes in the monoclinic system with the space group P2₁/c.

Unit Cell Parameters

The unit cell parameters for this compound are summarized in the table below.

| Parameter | Value |

| a | 5.067(2) Å |

| b | 10.786(3) Å |

| c | 11.490(3) Å |

| α | 90° |

| β | 102.58(3)° |

| γ | 90° |

| Volume | 612.88 ų |

| Z | 4 |

Bond Lengths and Angles

The following table summarizes key intramolecular bond lengths and angles for this compound, providing insight into its geometry.

| Bond/Angle | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |

| Bond Lengths | ||||

| C2-C2' | C2 | C2' | 1.465 | |

| C2-N1 | C2 | N1 | 1.365 | |

| C2-N3 | C2 | N3 | 1.321 | |

| N1-C5 | N1 | C5 | 1.369 | |

| C4-C5 | C4 | C5 | 1.345 | |

| N3-C4 | N3 | C4 | 1.380 | |

| Bond Angles | ||||

| N1-C2-N3 | N1 | C2 | N3 | 111.4 |

| N1-C2-C2' | N1 | C2 | C2' | 123.9 |

| N3-C2-C2' | N3 | C2 | C2' | 124.7 |

| C2-N1-C5 | C2 | N1 | C5 | 106.8 |

| C2-N3-C4 | C2 | N3 | C4 | 107.0 |

| N3-C4-C5 | N3 | C4 | C5 | 109.1 |

| N1-C5-C4 | N1 | C5 | C4 | 105.7 |

Note: The atom numbering corresponds to standard nomenclature for the this compound ring system. Data extracted from a representative crystallographic information file (CIF).

Bonding Characteristics

Conformation and Planarity

In the solid state, this compound predominantly adopts a trans conformation, where the two imidazole rings are oriented away from each other. This conformation is stabilized by minimizing steric hindrance between the hydrogen atoms on the imidazole rings. Each imidazole ring is essentially planar, but there is a slight dihedral angle between the planes of the two rings, typically around 4-5°.

Intermolecular Hydrogen Bonding

A defining feature of the bonding in solid-state this compound is the extensive network of intermolecular hydrogen bonds. The N-H proton of one imidazole ring acts as a hydrogen bond donor to the unprotonated nitrogen atom of an adjacent molecule. This N-H···N interaction is crucial in dictating the crystal packing and is responsible for the relatively high melting point and low solubility of this compound in non-polar solvents.

Caption: Schematic of the intermolecular N-H···N hydrogen bonding between two this compound molecules.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the identity and purity of this compound. The spectra are typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) due to the compound's limited solubility in other common NMR solvents.[2]

¹H and ¹³C NMR Spectral Data (in DMSO-d₆):

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| N-H | ~12.7 (broad singlet) | - |

| C4-H / C4'-H | ~7.25 (d) | ~128.5 |

| C5-H / C5'-H | ~7.05 (d) | ~115.2 |

| C2 / C2' | - | ~137.4 |

Note: Chemical shifts are approximate and can vary slightly depending on the concentration and temperature. 'd' denotes a doublet.

Vibrational Spectroscopy (FTIR and Raman)

The vibrational modes of this compound have been investigated using both Fourier-Transform Infrared (FTIR) and Raman spectroscopy. The spectra provide valuable information about the functional groups and the overall molecular structure. The assignment of all vibrational modes can be complex; however, key characteristic peaks are summarized below.

Key Vibrational Frequencies (cm⁻¹):

| Wavenumber (cm⁻¹) | Assignment |

| 3100 - 3000 | N-H stretching |

| 1600 - 1400 | C=C and C=N stretching (ring modes) |

| 1400 - 1200 | In-plane N-H bending and C-H bending |

| Below 1000 | Ring breathing and out-of-plane bending modes |

The broadness of the N-H stretching band in the FTIR spectrum is indicative of the strong intermolecular hydrogen bonding present in the solid state.

Conclusion

This technical guide has provided a detailed overview of the synthesis, crystal structure, and bonding characteristics of this compound. The combination of a planar, conjugated ring system with both hydrogen bond donor and acceptor sites leads to a rich structural chemistry dominated by a robust intermolecular hydrogen-bonding network. The quantitative data and experimental protocols presented herein serve as a valuable resource for researchers working with or developing applications for this versatile molecule in fields ranging from materials science to drug development.

References

Introduction to the coordination chemistry of 2,2'-Biimidazole

An In-depth Technical Guide to the Coordination Chemistry of 2,2'-Biimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction to this compound

This compound (H₂biim) is a versatile heterocyclic ligand composed of two imidazole (B134444) rings linked by a carbon-carbon bond. Its significance in coordination chemistry stems from its ability to act as a flexible building block for constructing a wide array of mononuclear and polynuclear metal complexes. The presence of four nitrogen donor atoms and two acidic N-H protons allows for diverse coordination modes and the formation of extensive hydrogen-bonding networks.[1][2] The dual imidazole ring structure enhances its reactivity and makes it an excellent candidate for coordination chemistry, capable of forming stable complexes with numerous metal ions.[3] This adaptability has led to its use in fields ranging from catalysis and materials science to the development of new therapeutic agents.[3][4]

The ligand itself is a light gray solid powder with a melting point above 300 °C.[3] It is soluble in polar solvents like methanol, water, and dimethyl sulfoxide (B87167) (DMSO).[5] The unique structure and electronic properties of H₂biim complexes have made them a focus of research in areas such as photoluminescent materials, electrochemical sensors, and advanced polymers.[3][4]

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and convenient method involves the reaction of glyoxal (B1671930) with an ammonium (B1175870) salt, which provides a safe, simple, and easily controlled process.[6]

Experimental Protocol: Synthesis from Glyoxal and Ammonium Acetate[5]

-

Preparation: To a reaction vessel, add 120 mL of distilled water to 1,092 g (14.2 mol, 4.0 eq.) of ammonium acetate (B1210297) at 40°C to create a slurry.

-

Reaction: Slowly add 500 g of 20 wt% aqueous glyoxal (3.45 mol) dropwise to the slurry over three hours while stirring vigorously.

-

Neutralization: Immediately after the addition is complete, neutralize the reaction mixture with distilled water to adjust the pH to a range of 5-7.

-

Isolation and Purification: A brown solid will precipitate. Filter the solid and wash it alternately with 500 mL of acetone (B3395972) and 500 mL of distilled water several times.

-

Yield: This process typically yields around 82.0 g (53.2% yield) of this compound.[5]

Another established two-step procedure starts from a bis-methylimidate, which is first treated with aminoacetaldehyde dimethyl acetal (B89532) and then undergoes fusion with p-toluenesulfonic acid or reflux with hydrochloric acid to yield the final product.[7]

Coordination Chemistry and Modes of Binding

The coordination behavior of this compound is remarkably versatile, dictated by the reaction conditions, the metal ion, and the pH of the medium. The ligand can exist in its neutral (H₂biim), mono-anionic (Hbiim⁻), or di-anionic (biim²⁻) form, each offering distinct coordination possibilities.[8]

-

Neutral Ligand (H₂biim): In its protonated state, H₂biim typically acts as a bidentate chelating ligand, forming a stable five-membered ring with a metal center.[2][9] It can also function as a bridging ligand, connecting two metal centers.[2] The remaining N-H protons are available for forming strong hydrogen bonds, which can be crucial for the assembly of supramolecular structures and for anion sensing.[8][10]

-

Anionic Ligands (Hbiim⁻ and biim²⁻): Stepwise deprotonation of the imidazole N-H groups dramatically expands the coordination possibilities, making the ligand an excellent bridging unit for constructing polynuclear complexes.[8][11] The monoanion (Hbiim⁻) and dianion (biim²⁻) can bridge multiple metal centers, leading to the formation of dimers, polymers, and other complex architectures.[8]

The various coordination modes are illustrated in the diagram below.

Caption: Deprotonation states and resulting coordination modes of the this compound ligand.

Synthesis and Properties of Metal Complexes

Complexes of this compound are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent.[1] The choice of solvent, temperature, and metal-to-ligand ratio can influence the final product's structure and nuclearity.

Experimental Protocol: Synthesis of cis-[RuCl₂(H₂biim)₂]Cl·4H₂O[12]

This protocol describes the synthesis of a representative ruthenium(III) complex.

-

Reactant Preparation: Dissolve RuCl₃·H₂O and this compound (in a 1:1 molar ratio) in a 3.0 M hydrochloric acid solution.

-

Reaction: Heat the solution at 90°C.

-

Crystallization: Allow the solution to cool, leading to the formation of crystals of the complex.

-

Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

The resulting complex, cis-[RuCl₂(H₂biim)₂]Cl·4H₂O, features a distorted octahedral geometry around the Ru(III) ion, which is coordinated to four nitrogen atoms from two H₂biim ligands and two chloride ions.[12][13]

Data Presentation: Structural and Physicochemical Properties

The properties of H₂biim metal complexes are highly dependent on the central metal ion. The ligand generally produces a relatively weak ligand field, resulting in high-spin complexes for first-row transition metals like Fe(II), Co(II), and Ni(II).[11][14]

Table 1: Selected Structural Data for this compound Metal Complexes

| Complex | Metal Ion | M-N Bond Length (Å) | N-M-N Angle (°) | Reference |

| trans-[Ni(H₂biim)₂(H₂O)₂]Cl₂ | Ni(II) | - | - | [1] |

| [Zn(H₂biim)₂Cl]Cl | Zn(II) | - | - | [1] |

| [Cr(H₂biim)₃]³⁺ | Cr(III) | ~2.07 | ~78 | [8] |

| cis-[RuCl₂(H₂biim)₂]Cl | Ru(III) | 2.050(1) | - | [12][13] |

| [Ru(bpy)₂(H₂biim)]²⁺ | Ru(II) | 2.125 | - | [15][16] |

| [VO(H₂biim)(H₂O)₃]SO₄ | V(IV) | - | 78.66(12) | [11] |

Table 2: Spectroscopic and Electrochemical Properties of Ruthenium-Biimidazole Complexes

| Complex | Absorption λmax (nm) (Assignment) | Emission λmax (nm) | Redox Potential (V) | Reference |

| [Ru(bpy)₂(H₂biim)]²⁺ | ~450 (MLCT), ~320 (LC), ~285 (LC) | 638 | - | [15][16][17] |

| [Ru(phen)₂(H₂biim)]²⁺ | ~450 (MLCT), shifts to ~487 upon deprotonation | - | - | [18][19] |

| [Ru(bpy)₂(TMBiimH₂)]²⁺ | ~450-500 (MLCT), ~350-300 (LC on biim), ~300-250 (LC on bpy) | 646 | - | [15][17] |

Note: MLCT = Metal-to-Ligand Charge Transfer; LC = Ligand-Centered.

The absorption spectra of Ru(II)-biimidazole complexes are typically characterized by MLCT bands in the visible region and ligand-centered transitions in the UV region.[15][16][17] The deprotonation of the biimidazole ligand can cause a significant bathochromic (red) shift in the MLCT absorption band.[18][19]

Applications

The unique properties of this compound complexes have led to their exploration in a variety of applications.

-

Catalysis: H₂biim complexes with metals like copper and palladium serve as versatile and efficient catalysts in various organic synthesis reactions.[3][5]

-

Materials Science: The ligand is used to create advanced materials, including conducting polymers and organic semiconductors, due to its favorable electronic properties.[3] H₂biim-based complexes are also investigated for their photoluminescent and optical characteristics, making them suitable for sensors and semi-conductor technologies.[4][]

-

Drug Development: In the pharmaceutical industry, H₂biim is a valuable scaffold in drug design for synthesizing bioactive molecules.[3] Its ability to coordinate with metal ions is being explored to target specific enzymes and receptors, potentially leading to more effective therapeutic agents.[3][21]

-

Supramolecular Chemistry: The "complex-as-ligand" strategy utilizes kinetically inert metal complexes of H₂biim as building blocks to construct larger, multimetallic assemblies.[8][22] The deprotonated biimidazole bridge connects different metal centers, allowing for the rational design of materials with specific magnetic or photophysical properties.

The workflow for the "complex-as-ligand" strategy is depicted below.

Caption: A logical workflow for creating multimetallic assemblies using a 'complex-as-ligand' approach.

Conclusion

The coordination chemistry of this compound is a rich and expanding field of study. Its ability to adopt multiple protonation states and coordination modes makes it a uniquely versatile ligand for creating structurally diverse metal complexes. These complexes exhibit a wide range of interesting photophysical, electrochemical, and magnetic properties. From fundamental studies of supramolecular assembly to applications in catalysis, advanced materials, and medicinal chemistry, this compound continues to be a ligand of significant interest to the scientific community. Future research will likely focus on harnessing its unique properties to design novel functional molecules and materials for targeted applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. chemimpex.com [chemimpex.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | 492-98-8 [chemicalbook.com]

- 6. US6713631B2 - Preparation method of 2,2'-bi-1H-imidazole using glyoxal and an ammonium salt - Google Patents [patents.google.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. Taming 2,2′-biimidazole ligands in trivalent chromium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Preparation and characterization of oxorhenium(V) complexes with this compound: the strong affinity of coordinated biimidazole for chloride ions via N-H...Cl- hydrogen bonding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Enantiomeric Complexes Based on Ruthenium(III) and 2,2′-Biimidazole: X-ray Structure and Magnetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. connectsci.au [connectsci.au]

- 15. A theoretical study of ruthenium complexes with 2,2′-biimidazole-like ligands: structural, optical and emissive properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 16. A theoretical study of ruthenium complexes with 2,2′-biimidazole-like ligands: structural, optical and emissive properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 17. A theoretical study of ruthenium complexes with this compound-like ligands: structural, optical and emissive properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Interaction of a 1,3-Dicarbonyl Toxin with Ru(II)-Biimidazole Complexes for Luminescence Sensing: A Spectroscopic and Photochemical Experimental Study Rationalized by Time-Dependent Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Taming 2,2′-biimidazole ligands in trivalent chromium complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01608D [pubs.rsc.org]

The Synthesis and Evolution of 2,2'-Biimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal discoveries and historical synthesis of 2,2'-biimidazole, a molecule of significant interest in coordination chemistry, materials science, and pharmacology. From its early roots in imidazole (B134444) synthesis to modern, high-yield methodologies, this document provides a comprehensive overview of the compound's development. Detailed experimental protocols for key syntheses are provided, alongside a comparative analysis of quantitative data. Furthermore, this guide delves into the logical framework of its synthesis and the mechanistic pathways through which its derivatives exert their biological effects.

A Century of Synthesis: Key Discoveries and Historical Development

The journey to understanding and efficiently synthesizing this compound is intrinsically linked to the broader history of imidazole chemistry. The foundational work in this area was laid in the 19th century, with subsequent advancements in the 20th and 21st centuries refining the process and expanding the applications of this versatile molecule.

One of the earliest and most fundamental methods for imidazole synthesis is the Debus-Radziszewski reaction, first reported by Heinrich Debus in 1858.[1][2][3][4][5] This reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). While not a direct synthesis of this compound, it established the fundamental chemical principles that would underpin its later synthesis.

A significant breakthrough in the direct synthesis of this compound was reported by B. F. Fieselmann in 1978. This method involved the reaction of a 20 wt% aqueous glyoxal (B1671930) solution with anhydrous ammonia gas, yielding this compound as a brown precipitate.[1][6] However, this process was hampered by a modest yield of 33% and the practical difficulties of using toxic ammonia gas, which could cause blockages at the injection inlet due to rapid precipitation.[1]

To address the safety and efficiency concerns of the Fieselmann method, a notable improvement was developed and patented, which utilized ammonium (B1175870) salts in an aqueous medium.[1] This approach offers a safer, more controlled, and higher-yielding synthesis of this compound. The use of ammonium acetate (B1210297), in particular, has been shown to produce the desired product in yields of up to 53.2%.[5] This method avoids the hazards of anhydrous ammonia and provides a more scalable and industrially viable route to this compound.

The following diagram illustrates the historical progression of the synthesis of this compound, from the foundational Debus-Radziszewski reaction to modern, optimized methods.

Comparative Analysis of Synthetic Methodologies

The evolution of synthetic methods for this compound has been driven by the pursuit of higher yields, improved safety, and greater efficiency. The following table summarizes the quantitative data from key historical and modern synthetic approaches.

| Method | Reactants | Yield (%) | Key Advantages | Key Disadvantages | Reference |

| Fieselmann (1978) | 20 wt% Aqueous Glyoxal, Anhydrous Ammonia Gas | 33 | Direct synthesis | Low yield, hazardous reactant (ammonia gas) | [1][6] |

| Improved Patent Method | 20 wt% Aqueous Glyoxal, Ammonium Acetate | 43-54 | High yield, safe and simple process, easily controlled | Requires careful pH control during neutralization | [1][5] |

| Alternative Ammonium Salts | 20 wt% Aqueous Glyoxal, Ammonium Benzoate | 44.6 | Demonstrates versatility of the ammonium salt method | Potentially higher cost of starting materials | [1] |

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these foundational syntheses, the following detailed experimental protocols are provided.

Synthesis of this compound via the Improved Ammonium Acetate Method

This protocol is adapted from the high-yield synthesis described in US Patent 6,713,631 B2.[1][5]

Materials:

-

Ammonium acetate

-

20 wt% aqueous glyoxal solution

-

Distilled water

-

Aqueous ammonia or 5% aqueous sodium hydroxide (B78521) for pH adjustment

Procedure:

-

To a suitable reaction vessel, add 120 mL of distilled water to 1,092 g (14.2 mol, 4.0 eq.) of ammonium acetate at 40°C to form a slurry.

-

While vigorously stirring the slurry, slowly add 500 g of 20 wt% aqueous glyoxal (3.45 mol) dropwise over a period of three hours. Maintain the temperature at 40°C during the addition.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for an additional five hours.

-

Neutralize the reaction mixture by adding aqueous ammonia or 5% aqueous sodium hydroxide to adjust the pH to a range of 5-7.

-

The resulting brown-colored solid is collected by filtration.

-

Wash the solid alternately with 500 mL of acetone and 500 mL of distilled water several times.

-

Dry the purified solid to obtain this compound.

Logical Workflow of this compound Synthesis

The synthesis of this compound from glyoxal and an ammonium salt follows a logical progression of chemical transformations. The following diagram illustrates the key steps in this process.

Biological Activity and Potential Signaling Pathways of Biimidazole Derivatives

While this compound itself is a critical ligand and building block, its derivatives, particularly benzimidazoles, have garnered significant attention in drug development for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The precise signaling pathways modulated by the parent this compound are not as extensively characterized in the literature. However, based on the known mechanisms of its derivatives, a logical signaling pathway can be proposed.

Many benzimidazole (B57391) derivatives have been shown to exert their anticancer effects by inhibiting various protein kinases and inducing apoptosis. A key pathway implicated is the ROS-dependent JNK signaling cascade. The following diagram illustrates a plausible mechanism of action for a bioactive biimidazole derivative in a cancer cell.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Taming 2,2′-biimidazole ligands in trivalent chromium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US6713631B2 - Preparation method of 2,2'-bi-1H-imidazole using glyoxal and an ammonium salt - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

2,2'-Biimidazole molecular weight and formula C6H6N4

An In-depth Examination of the Synthesis, Properties, and Applications of a Versatile Heterocyclic Compound

For Immediate Release

This technical guide provides a comprehensive overview of 2,2'-biimidazole (C6H6N4), a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and the preparation of its derivatives, and explores its diverse applications in coordination chemistry, materials science, and pharmacology.

Core Molecular and Physical Properties

This compound is a stable, high-melting solid that is soluble in polar organic solvents. Its defining structural feature is the presence of two imidazole (B134444) rings linked by a carbon-carbon bond, which imparts a unique combination of electronic and coordinating properties.

| Property | Value | Reference |

| Molecular Formula | C6H6N4 | [1][2][3][4][5] |

| Molecular Weight | 134.14 g/mol | [1][2][3][4][5] |

| Appearance | Light gray to brown crystalline powder | |

| Melting Point | >300 °C | |

| CAS Number | 492-98-8 | [1][2][3][4][5] |

| Canonical SMILES | C1=CN=C(N1)C2=NC=CN2 | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the condensation reaction of glyoxal (B1671930) with an ammonium (B1175870) salt, offering a safer and more controlled alternative to the use of anhydrous ammonia (B1221849) gas.[2]

Experimental Protocol: Synthesis of this compound from Glyoxal and Ammonium Acetate (B1210297)

This protocol is adapted from a patented method and provides a reliable route to high-purity this compound.

Materials:

-

Glyoxal (20 wt % aqueous solution)

-

Ammonium acetate

-

Distilled water

-

Aqueous ammonia or 5% aqueous sodium hydroxide (B78521)

Procedure:

-

To a slurry of 1,092 g (14.2 mol) of ammonium acetate in 120 ml of distilled water at 40°C, slowly add 500 g of a 20 wt % aqueous glyoxal solution (3.45 mol) dropwise over a period of three hours with vigorous stirring.

-

After the addition is complete, continue to stir the reaction mixture for an additional hour at room temperature.

-

Neutralize the reaction mixture to a pH of 5-7 by the addition of aqueous ammonia or a 5% aqueous sodium hydroxide solution.

-

Filter the resulting brown solid precipitate.

-

Wash the collected solid alternately with 500 ml of acetone and 500 ml of distilled water. Repeat this washing step several times.

-

Dry the purified solid to obtain this compound. This method has been reported to yield approximately 82.0 g (53.2% yield) of the final product.

Applications in Research and Development

This compound is a versatile building block with a wide range of applications stemming from its ability to act as a bidentate ligand and its electron-rich heterocyclic nature.

Coordination Chemistry and Catalysis

As a robust chelating agent, this compound forms stable complexes with a variety of metal ions.[5] These coordination compounds are of interest for their catalytic activity, with applications in organic synthesis. The preparation of these complexes often involves the reaction of this compound with a metal salt in a suitable solvent.

Materials Science

The unique electronic properties of this compound make it a valuable component in the development of advanced materials. It has been incorporated into conducting polymers and organic semiconductors. Furthermore, it is used in the construction of hypercrosslinked polymers that can function as adsorbents and sensors, for example, in the capture of iodine.

Drug Development and Pharmacology

The biimidazole scaffold is a recognized pharmacophore in medicinal chemistry. While this compound itself is a foundational structure, its derivatives have shown significant therapeutic potential. For instance, benzimidazole (B57391) derivatives have been investigated as inhibitors of various signaling pathways implicated in cancer, such as the JNK and NOD2 pathways.[6][7] The general approach in this field involves the synthesis of a library of derivatives, followed by high-throughput screening to identify compounds with desired biological activity.

Although a specific biological signaling pathway directly modulated by the parent this compound is not extensively documented, its derivatives are a focal point of research. The workflow for discovering bioactive compounds based on this scaffold typically involves iterative cycles of chemical synthesis and biological evaluation.

Conclusion

This compound is a molecule of fundamental importance with a growing number of applications. Its straightforward synthesis and versatile chemical properties ensure its continued relevance in academic and industrial research. This guide provides a solid foundation for professionals engaged in the fields of chemical synthesis, materials science, and drug discovery, enabling further exploration of this promising compound.

References

- 1. A novel benzimidazole derivative, MBIC inhibits tumor growth and promotes apoptosis via activation of ROS-dependent JNK signaling pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Mechanism of imidazole inhibition of a GH1 β‐glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. Taming 2,2′-biimidazole ligands in trivalent chromium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of benzimidazole diamides as selective inhibitors of the nucleotide-binding oligomerization domain 2 (NOD2) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel benzimidazole derivative, MBIC inhibits tumor growth and promotes apoptosis via activation of ROS-dependent JNK signaling pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 2,2'-Biimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Biimidazole, a heterocyclic organic compound, serves as a crucial building block in coordination chemistry, materials science, and pharmaceutical development. Its utility is fundamentally linked to its solubility characteristics in various laboratory solvents. This technical guide provides a comprehensive overview of the known solubility profile of this compound, addresses the current gap in quantitative data, and furnishes a detailed experimental protocol for its determination.

Qualitative Solubility Profile

This compound is consistently reported to be soluble in polar solvents. This solubility is attributed to the presence of four nitrogen atoms capable of hydrogen bonding with protic solvents and interacting with other polar molecules through dipole-dipole forces.

Known Solubilities:

It is important to note that while the free ligand (this compound) is soluble in these polar solvents, its metal complexes can exhibit significantly different solubility profiles. For instance, some trivalent chromium complexes of this compound and its derivatives have been reported to be poorly soluble in most common solvents.[3][4]

Quantitative Solubility Data

The following table summarizes the currently available qualitative data and indicates where quantitative data is needed.

| Solvent | Formula | Type | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Water | H₂O | Polar Protic | Soluble[1][2] | Data not available |

| Methanol | CH₃OH | Polar Protic | Soluble[1][2] | Data not available |

| Ethanol | C₂H₅OH | Polar Protic | Likely Soluble | Data not available |

| Dimethyl Sulfoxide | (CH₃)₂SO | Polar Aprotic | Soluble[1][2] | Data not available |

| N,N-Dimethylformamide | (CH₃)₂NCH | Polar Aprotic | Likely Soluble | Data not available |

| Acetone | (CH₃)₂CO | Polar Aprotic | Likely Sparingly Soluble | Data not available |

| Tetrahydrofuran | C₄H₈O | Polar Aprotic | Likely Sparingly Soluble | Data not available |

| Dichloromethane | CH₂Cl₂ | Nonpolar | Likely Insoluble | Data not available |

| Toluene | C₇H₈ | Nonpolar | Likely Insoluble | Data not available |

| Hexane | C₆H₁₄ | Nonpolar | Likely Insoluble | Data not available |

Experimental Protocol for Determining Thermodynamic Solubility

For researchers requiring precise solubility values, the following detailed protocol for the widely accepted shake-flask method is provided. This method is designed to determine the equilibrium solubility of a compound in a given solvent.

Objective: To determine the quantitative solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a series of vials or flasks. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Add a known volume of the solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured solubility does not change with further incubation time).

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solid, centrifuge the samples at a high speed.

-

Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance (if using UV-Vis) or peak area (if using HPLC) of the standard solutions to generate a calibration curve.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Measure the absorbance or peak area of the diluted sample.

-

Calculate the concentration of this compound in the saturated solution using the calibration curve, accounting for the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Report the temperature at which the solubility was determined.

-

Perform the experiment in triplicate to ensure reproducibility and report the mean and standard deviation.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound using the shake-flask method.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While this compound is known to be soluble in polar solvents such as water, methanol, and DMSO, a notable absence of quantitative solubility data exists in the scientific literature. This guide provides the known qualitative information and a detailed, robust experimental protocol for researchers to determine these crucial physical properties. The provided workflow and protocol will enable scientists and drug development professionals to generate the specific solubility data required for their research and development activities, thereby facilitating the effective use of this compound in their applications.

References

- 1. This compound | 492-98-8 [chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Taming 2,2′-biimidazole ligands in trivalent chromium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Taming 2,2′-biimidazole ligands in trivalent chromium complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Spectroscopic Properties of 2,2'-Biimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 2,2'-biimidazole, a key heterocyclic compound with significant applications in coordination chemistry, materials science, and as a pharmacophore in drug development. This document details its characterization by Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy, offering a valuable resource for its identification, purity assessment, and structural elucidation.

UV-Visible Spectroscopy

The electronic absorption spectrum of this compound is characterized by intense absorption bands in the ultraviolet region, arising from π → π* transitions within the conjugated imidazole (B134444) rings. The position and intensity of these bands can be influenced by the solvent polarity.

Data Presentation

| Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |

| Methanol (B129727) | ~253, ~303 (shoulder), ~316 (shoulder) | Not explicitly stated | [1] |

| Ethanol | Not explicitly stated | Not explicitly stated | |

| Acetonitrile | Not explicitly stated | Not explicitly stated |

Note: The UV-Vis spectra of this compound are often reported in the context of their metal complexes. The data for the free ligand is less commonly detailed with molar absorptivity values. The provided λmax values are extracted from a study on iridium complexes where the ligand's spectrum is shown for comparison.

Experimental Protocol: UV-Vis Spectroscopy

A general procedure for obtaining the UV-Vis absorption spectrum of this compound is as follows:

-

Sample Preparation :

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in a spectroscopic grade solvent (e.g., methanol or ethanol).

-

From the stock solution, prepare a series of dilutions (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M) to determine the optimal concentration for absorbance measurements, ideally within the linear range of the spectrophotometer (typically 0.1 to 1.0 absorbance units).

-

-

Instrumentation and Measurement :

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Record a baseline spectrum with the blank cuvette in both the sample and reference beams.

-

Rinse the sample cuvette with the this compound solution to be analyzed, then fill the cuvette with the solution.

-

Place the sample cuvette in the sample beam path and the blank cuvette in the reference beam path.

-

Record the absorption spectrum over a wavelength range of approximately 200-400 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the chemical environment of its hydrogen and carbon atoms.

Data Presentation

¹H NMR Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

| ~12.5 (broad) | Singlet | N-H | [1] |

| ~7.2 | Singlet | H4, H5, H4', H5' | [1] |

¹³C NMR Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Reference |

| ~137 | C2, C2' | [1] |

| ~128 | C4, C5, C4', C5' | [1] |

Note: The chemical shifts are approximate and can vary slightly depending on the specific experimental conditions such as concentration and temperature. The protons and carbons of the two imidazole rings are equivalent due to the molecule's symmetry.

Experimental Protocol: NMR Spectroscopy

A general procedure for obtaining the ¹H and ¹³C NMR spectra of this compound is as follows:

-

Sample Preparation :

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.[2][3][4]

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

The solution should be free of any particulate matter to ensure high-resolution spectra.[4]

-

-

Instrumentation and Data Acquisition :

-

The spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.

-

For ¹H NMR :

-

Acquire the spectrum using a standard pulse sequence.

-

The chemical shifts are referenced to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

-

-

For ¹³C NMR :

-

Acquire the spectrum with proton decoupling to obtain singlets for each carbon environment.

-

The chemical shifts are referenced to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

-

-

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of glyoxal (B1671930) with an ammonium (B1175870) salt, such as ammonium acetate (B1210297).[5]

Experimental Protocol: Synthesis

-

To a solution of ammonium acetate in water, add a 40% aqueous solution of glyoxal.

-

Heat the reaction mixture at a controlled temperature (e.g., 60-70 °C) for a specified period (e.g., 2 hours).

-

Cool the reaction mixture to room temperature and then further in an ice bath to precipitate the product.

-

Neutralize the mixture with a base (e.g., aqueous ammonia) to a pH of approximately 7.

-

Collect the precipitated solid by filtration, wash with cold water, and dry to obtain this compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

Understanding the pKa and acid-base properties of 2,2'-Biimidazole

An In-depth Technical Guide to the pKa and Acid-Base Properties of 2,2'-Biimidazole

This guide provides a comprehensive overview of the acid-base properties of this compound, a heterocyclic compound of significant interest in coordination chemistry, materials science, and drug development. Understanding the protonation and deprotonation equilibria of this compound is crucial for predicting its behavior in different chemical and biological environments, designing novel metal complexes, and developing pH-responsive materials.

Core Concepts: Acid-Base Equilibria of this compound

This compound is a polyprotic weak base, meaning it can accept or donate multiple protons depending on the pH of the solution. The molecule has four nitrogen atoms that can participate in acid-base reactions: two pyrrolic-type nitrogens (-NH-) and two iminic-type nitrogens (-N=). This results in a series of four distinct protonation/deprotonation steps, each characterized by a specific acid dissociation constant (pKa).

The successive acid-base equilibria of the fully protonated form of this compound (H₄biim²⁺) can be described as follows:

-

pKa₁: H₄biim²⁺ ⇌ H₃biim⁺ + H⁺

-

pKa₂: H₃biim⁺ ⇌ H₂biim + H⁺

-

pKa₃: H₂biim ⇌ Hbiim⁻ + H⁺

-

pKa₄: Hbiim⁻ ⇌ biim²⁻ + H⁺

These equilibria are fundamental to understanding how the charge and coordination properties of this compound change with pH.

Quantitative Data: pKa Values of this compound

The pKa values of this compound have been determined under different solvent conditions. The following table summarizes the available quantitative data.

| pKa Value | Solvent System | Ionic Strength (M) | Temperature (°C) | Reference |

| pKa₁ = 0.6 | DMF:H₂O (7:3) | 0.1 | Not Specified | [1] |

| pKa₂ = 4.3 | DMF:H₂O (7:3) | 0.1 | Not Specified | [1] |

| pKa₃ = 11.2 | DMF:H₂O (7:3) | 0.1 | Not Specified | [1] |

| pKa₄ = 12.5 | DMF:H₂O (7:3) | 0.1 | Not Specified | [1] |

| pK₁ = 5.01 (+1) | Aqueous | 0.3 | 25 | [2] |

Note: The value of 5.01 likely corresponds to pKa₂ in the successive deprotonation scheme, representing the dissociation of the monoprotonated species to the neutral form.

Experimental Protocols for pKa Determination

The determination of pKa values is a critical experimental undertaking. The two most common methods for heterocyclic compounds like this compound are potentiometric titration and UV-Vis spectrophotometric titration.

Potentiometric Titration

This method involves the gradual addition of a strong acid or base to a solution of the analyte while monitoring the pH.

Materials:

-

This compound

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Deionized water, purged with nitrogen to remove dissolved CO₂

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Sample Preparation: Prepare a ~1 mM solution of this compound in deionized water. To ensure complete dissolution, a small amount of a co-solvent like methanol (B129727) or DMSO may be used, though this can affect the pKa values. Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[3]

-

Acidification: Acidify the sample solution to a low pH (e.g., pH 1.8-2.0) with 0.1 M HCl to ensure the this compound is fully protonated.[3]

-

Titration: Titrate the acidified solution with standardized 0.1 M NaOH. Add the titrant in small increments, allowing the pH to stabilize after each addition. Record the pH and the volume of titrant added.[3]

-

Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence points can be determined from the inflection points of the titration curve, often visualized more clearly by plotting the first or second derivative of the curve. The pKa values correspond to the pH at the half-equivalence points.

UV-Vis Spectrophotometric Titration

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorption spectrum upon protonation or deprotonation.

Materials:

-

This compound

-

A series of buffer solutions with known pH values spanning the range of interest (e.g., pH 1 to 13)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Sample Preparation: Prepare a series of solutions by diluting an aliquot of the stock solution into the different buffer solutions to a final concentration that gives an appropriate absorbance reading (typically in the range of 0.1 to 1).

-

Spectral Measurement: Record the UV-Vis spectrum for each buffered solution.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the change upon protonation is maximal) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the inflection point of the curve.[4][5]

Visualizing pH-Dependent Coordination Behavior

The protonation state of this compound directly influences its ability to coordinate with metal ions. This relationship is crucial for the design of metal complexes with specific properties. The following diagram, generated using Graphviz, illustrates this logical relationship.

Caption: pH-dependent protonation and coordination of this compound.

Experimental Workflow for Investigating pH-Dependent Coordination

The following workflow outlines the experimental steps to study how the acid-base properties of this compound affect its coordination with a metal ion.

Caption: Workflow for studying pH-dependent metal complex formation.

Conclusion

The acid-base properties of this compound are integral to its chemical behavior and applications. The multiple pKa values allow for the existence of different protonation states, each with unique electronic and structural characteristics. This pH-dependent nature is particularly significant in its coordination chemistry, where the ligand can act as a simple chelating agent or a bridging unit between multiple metal centers. A thorough understanding and experimental determination of the pKa values are, therefore, essential for researchers and scientists working with this versatile molecule in various fields, including the development of new catalysts, sensors, and therapeutic agents.

References

- 1. Taming 2,2′-biimidazole ligands in trivalent chromium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 492-98-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. ishigirl.tripod.com [ishigirl.tripod.com]

- 5. scribd.com [scribd.com]

Potential Research Areas for Novel 2,2'-Biimidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The versatile 2,2'-biimidazole core, with its unique electronic properties and flexible coordination capabilities, presents a fertile ground for the exploration of novel derivatives with wide-ranging applications. This technical guide provides an in-depth overview of promising research avenues, from advanced materials to therapeutic agents, supported by key quantitative data and detailed experimental methodologies.

Advanced Functional Materials: Harnessing Photophysical Properties

A significant area of research for this compound derivatives lies in the development of advanced functional materials with tailored photophysical properties. These compounds are excellent candidates for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and photoluminescent materials.

Tuning Emission Characteristics through Structural Modification

The photophysical properties of this compound derivatives are highly sensitive to their molecular structure. Strategic modifications to the biimidazole core can lead to significant shifts in absorption and emission wavelengths, as well as influence the quantum yield of fluorescence. For instance, the replacement of pyrrole (B145914) rings with imidazole (B134444) rings in tetraaryl-2,2'-biazoles results in hypsochromic shifts in both absorption and fluorescence spectra[1][2]. This is attributed to alterations in the planarity and π-conjugation of the molecule upon photoexcitation[1][2].

Furthermore, the introduction of different substituents and the control of intermolecular interactions can fine-tune the emissive properties. For example, the formation of biimidazoldiium structures through N-methylation has been shown to increase the Stokes shift[2].

Table 1: Photophysical Data of Selected this compound Derivatives

| Compound/Complex | Solvent/State | Absorption λmax (nm) | Emission λem (nm) | Stokes Shift (cm-1) | Quantum Yield (ΦF) | Reference |

| 1,1′,5,5′-Tetraphenyl-2,2′-bipyrrole (1) | MeCN | 370 | 450 | 4800 | - | [1] |

| 1,1′,5,5′-Tetraphenyl-2,2′-biimidazole (2) | MeCN | 344 | 400 | 4500 | - | [1] |

| [Ru(bpy)2(BiimH2)]2+ (1) | - | - | 638 (exp) / 661 (calc) | - | - | [3] |

| [Ru(bpy)2(TMBiimH2)]2+ (5) | - | - | 646 (exp) / 690 (calc) | - | - | [3] |

| [Ru(phen)2(TMBiimH2)]2+ (8) | - | - | 652 (exp) / 660 (calc) | - | - | [3] |

Experimental Protocol: Synthesis of 1,1′,5,5′-Tetraaryl-2,2′-biimidazole Derivatives

A general method for the synthesis of symmetrical and unsymmetrical benzo[d]imidazole derivatives involves a Palladium-catalyzed coupling reaction.[1][2]

Materials:

-

2-Iodo-benzo[d]imidazole

-

Corresponding (benzo)imidazole anion

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., K2CO3, NaH)

-

Anhydrous solvent (e.g., DMF, Toluene)

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the 2-iodo-benzo[d]imidazole and the corresponding (benzo)imidazole in the anhydrous solvent.

-

Add the base and the palladium catalyst to the reaction mixture.

-

Heat the reaction mixture to the appropriate temperature (e.g., 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 1,1′,5,5′-tetraaryl-2,2′-biimidazole derivative.

Workflow for Synthesis and Characterization

Coordination Chemistry: Ligands for Catalysis and Sensing

The two nitrogen atoms in each imidazole ring of this compound make it an excellent N,N-bidentate ligand for a wide variety of metal ions. This has led to extensive research into the coordination chemistry of its derivatives, with applications in catalysis, sensing, and the development of magnetic materials.

Metal Complexes with Interesting Magnetic and Photomagnetic Properties

Heteroleptic iron(II) complexes of this compound and its alkylated derivatives have been shown to exhibit spin-crossover (SCO) and photomagnetic behavior.[4] For example, the complex --INVALID-LINK--2·0.5H2O (where TPMA is tris(2-pyridylmethyl)amine (B178826) and BIM is this compound) displays a gradual spin crossover, while its N-alkylated analogue --INVALID-LINK--2 (XBIM = 1,1'-(α,α'-o-xylyl)-2,2'-biimidazole) shows an abrupt SCO with thermal hysteresis.[4] This highlights the potential to tune the magnetic properties of these materials through subtle ligand modifications.

Table 2: Magnetic Properties of Iron(II)-Biimidazole Complexes

| Complex | Spin Crossover Behavior | T1/2 (K) | Hysteresis (K) | Reference |

| --INVALID-LINK--2·0.5H2O (1) | Gradual | 190 | - | [4] |

| --INVALID-LINK--2 (2) | Abrupt | 196 (cooling), 203 (heating) | ~7 | [4] |

| --INVALID-LINK--2·0.75CH3OH (3) | High-spin (2-300 K) | - | - | [4] |

Fluorescent Sensing Platforms

Conjugated polymers incorporating the this compound moiety have been developed as effective fluorescent sensing platforms. These materials can detect specific ions through mechanisms such as fluorescence quenching or "turn-on" responses. For instance, novel conjugated polymers have been synthesized for the detection of Ag+ and cysteine.[5] Another study demonstrated that polymers with hydrophilic side chains can be efficiently quenched by Cu2+ and the resulting polymer-Cu2+ complex can act as a "turn-on" sensor for pyrophosphate (PPi) anions with a detection limit in the parts-per-million range.[6]

Sensing Mechanism for Pyrophosphate (PPi)

Medicinal Chemistry: A Scaffold for Novel Therapeutics

While research on the direct therapeutic applications of this compound derivatives is emerging, the related benzimidazole (B57391) scaffold is a well-established pharmacophore found in numerous approved drugs.[7][8] This suggests that this compound derivatives hold significant, yet largely untapped, potential in drug discovery.

Potential as Anti-inflammatory and Anticancer Agents

Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have been identified as potent anti-inflammatory agents.[9] These compounds have been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated macrophages.[9] The mechanism of action involves the restoration of the phosphorylation level of IκBα and the protein expression of p65 NF-κB.[9]

Furthermore, certain benzimidazole derivatives have shown promising anti-proliferative activity in various cancer cell lines by acting as potent inhibitors of the p300 bromodomain.[10] Given the structural similarities, this compound derivatives represent a logical next step for the design of novel anti-inflammatory and anticancer drugs.

Table 3: Bioactivity of Benzimidazole Derivatives

| Compound | Biological Activity | Target/Mechanism | IC50 | Reference |

| Compound 6e (a 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative) | Anti-inflammatory | Inhibition of NO production | 0.86 µM | [9] |

| Compound 6e | Anti-inflammatory | Inhibition of TNF-α production | 1.87 µM | [9] |

| Compound 1u (a benzimidazole derivative) | Anticancer (p300 bromodomain inhibitor) | p300 bromodomain | 49 nM | [10] |

Experimental Protocol: In Vitro Anti-inflammatory Assay

Cell Culture and Stimulation:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37 °C in a humidified atmosphere with 5% CO2.

-

Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

Nitric Oxide (NO) Production Assay (Griess Assay):

-

After 24 hours of incubation, collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to the supernatant and incubate for 10 minutes at room temperature.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the concentration of nitrite (B80452) using a sodium nitrite standard curve.

TNF-α Production Assay (ELISA):

-

Collect the cell culture supernatant after 24 hours of incubation.

-

Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

NF-κB Signaling Pathway Analysis

Asymmetric Catalysis: Chiral Ligands for Enantioselective Transformations

The synthesis of axially chiral this compound ligands opens up new possibilities in asymmetric catalysis. These ligands have been successfully employed in copper- and iron-catalyzed asymmetric insertion reactions.

Synthesis of Axially Chiral this compound Ligands